molecular formula C9H19IN2O2 B14149121 Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide CAS No. 73664-06-9

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide

Cat. No.: B14149121
CAS No.: 73664-06-9
M. Wt: 314.16 g/mol
InChI Key: TUCIVVIWFVDCAX-UHFFFAOYSA-N
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Description

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is a chemical compound with the molecular formula C8H17IN2O2. It is known for its unique structure, which includes a hydroxyimino group and a methylammonium group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide typically involves the reaction of diethylamine with 2,3-butanedione monoxime in the presence of methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Diethylamine+2,3-Butanedione monoxime+Methyl iodideDiethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide\text{Diethylamine} + \text{2,3-Butanedione monoxime} + \text{Methyl iodide} \rightarrow \text{this compound} Diethylamine+2,3-Butanedione monoxime+Methyl iodide→Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the methylammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium chloride
  • Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium bromide
  • Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium sulfate

Uniqueness

Diethyl-(2-hydroxyimino-3-oxobutyl)-methylammonium, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions. The iodide ion can participate in specific substitution reactions that are not possible with other halides, making this compound particularly valuable in certain synthetic applications.

Properties

CAS No.

73664-06-9

Molecular Formula

C9H19IN2O2

Molecular Weight

314.16 g/mol

IUPAC Name

diethyl-[(2Z)-2-hydroxyimino-3-oxobutyl]-methylazanium;iodide

InChI

InChI=1S/C9H18N2O2.HI/c1-5-11(4,6-2)7-9(10-13)8(3)12;/h5-7H2,1-4H3;1H

InChI Key

TUCIVVIWFVDCAX-UHFFFAOYSA-N

Isomeric SMILES

CC[N+](C)(CC)C/C(=N/O)/C(=O)C.[I-]

Canonical SMILES

CC[N+](C)(CC)CC(=NO)C(=O)C.[I-]

Origin of Product

United States

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